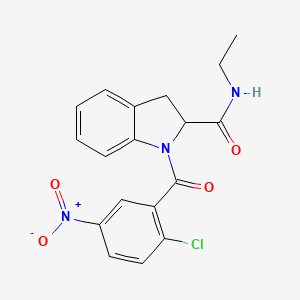

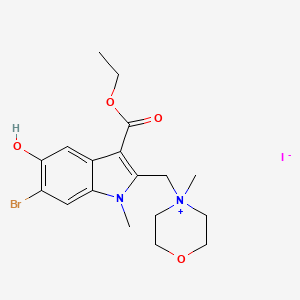

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the specific synthesis process for “1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide” is not available, a related compound, “2-chloro-5-nitrobenzoic acid”, has a documented production process. It involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis of Carboxamides and Sulfonamides : Research by Ignatovich et al. (2019) focuses on the synthesis of new carboxamides and sulfonamides containing alkyl and heterocyclic fragments. This synthesis is based on 2-arylaminopyrimidine derivatives, involving the use of 4-nitro-10,10-dioxo-10H-10λ6-phenoxathiine-2,8-dicarboxylic acid obtained by intramolecular cyclization. The study discusses the reactivity of dicarbonyl chlorides in acylation of amines, relevant to compounds like 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide (Ignatovich et al., 2019).

Formation of 1,2,4-Oxadiazolines : Rodriguez et al. (1983) explored the reaction of Δ2-oxazolin-5-ones with nitrosobenzene, leading to the formation of Δ4-1,2,4-oxadiazolin-3-carboxylic acids. This study highlights the thermal decomposition of these acids, which can be linked to the synthesis pathways involving compounds like 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide (Rodriguez et al., 1983).

Chemical Properties and Applications

Mechanical Behavior in Co-crystals : Kakkar et al. (2018) studied the mechanical behavior of co-crystals containing substituted carboxylic acids, amides, and active pharmaceutical ingredients. This research is relevant for understanding how 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide might behave in different crystalline structures and its potential applications in material sciences (Kakkar et al., 2018).

Synthesis and Biological Activity : Kato et al. (1996) conducted a study on the synthesis and biological activity of related benzamides, which can be insightful for understanding the potential biological applications and interactions of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide in medical and pharmaceutical research (Kato et al., 1996).

Evaluation in EPR Oximetry : Khan et al. (2011) evaluated isoindoline nitroxides in Electron Paramagnetic Resonance (EPR) oximetry. The study of such nitroxides, related to the structure of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide, is significant for their potential application in biological systems and biomedical imaging (Khan et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-chloro-5-nitrobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-2-20-17(23)16-9-11-5-3-4-6-15(11)21(16)18(24)13-10-12(22(25)26)7-8-14(13)19/h3-8,10,16H,2,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNNLKDIXBISSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2837512.png)

![[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2837515.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid](/img/structure/B2837516.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2837519.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2837526.png)

![2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2837529.png)

![1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B2837531.png)

![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)